DGY-08-097 -

DGY-08-097

Catalog Number: EVT-1534537
CAS Number:
Molecular Formula: C60H76N10O14
Molecular Weight: 1161.324
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DGY-08-097 is a novel HCV NS3 degrader, reducing susceptibility to resistance mutations, potently inhibiting HCV in a cellular infection model, exhibiting the most potent degradation (DC50 of 50nM at 4h) of HCV NS3.
Source and Classification

DGY-08-097 was developed as part of a series of compounds aimed at enhancing the efficacy of antiviral strategies through targeted protein degradation. Its classification as a PROTAC highlights its innovative mechanism that leverages cellular pathways for therapeutic purposes. The compound has shown promising results in preclinical models, demonstrating its potential as an antiviral agent by effectively degrading viral proteins without affecting other cellular proteins significantly.

Synthesis Analysis

Methods and Technical Details

The synthesis of DGY-08-097 involves several key steps, focusing on the incorporation of a tricyclic imide moiety that enhances its binding affinity for CRBN. The synthesis process typically includes:

  1. Formation of the Tricyclic Structure: This involves cyclization reactions that create the core structure necessary for CRBN binding.
  2. Conjugation with Linkers: The compound is linked to specific moieties that facilitate interaction with both the target protein and E3 ligase.
  3. Purification and Characterization: Following synthesis, techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to confirm the identity and purity of DGY-08-097.

This synthetic route allows for the production of DGY-08-097 with high specificity and potency against its target.

Molecular Structure Analysis

Structure and Data

The molecular structure of DGY-08-097 features a tricyclic imide core linked to a glutarimide group, which is critical for its interaction with CRBN. The structural formula can be represented as follows:

C20H22N4O3C_{20}H_{22}N_{4}O_{3}

Key structural characteristics include:

  • Tricyclic Imide Core: Provides stability and enhances binding.
  • Glutarimide Moiety: Essential for CRBN interaction through hydrogen bonding and hydrophobic interactions.

Crystallographic studies have provided insights into how these structural elements interact with CRBN, facilitating effective protein degradation.

Chemical Reactions Analysis

Reactions and Technical Details

DGY-08-097 primarily functions through a series of biochemical reactions that lead to the ubiquitination and subsequent degradation of its target protein, NS3. The key reactions involved include:

  1. Binding to NS3 Protease: DGY-08-097 binds specifically to NS3, inhibiting its activity.
  2. Formation of Ternary Complex: The compound facilitates the formation of a ternary complex with NS3 and CRBN.
  3. Ubiquitination: The E3 ligase (CRBN) tags NS3 for degradation via ubiquitination.
  4. Proteasomal Degradation: The tagged NS3 is recognized by the proteasome and degraded.

These reactions illustrate how DGY-08-097 exploits cellular mechanisms to achieve targeted degradation.

Mechanism of Action

Process and Data

The mechanism of action for DGY-08-097 involves several sequential steps:

  1. Target Recognition: The compound selectively binds to NS3 protease.
  2. E3 Ligase Recruitment: DGY-08-097 recruits CRBN, forming a ternary complex.
  3. Ubiquitination: CRBN facilitates ubiquitination of NS3, marking it for destruction.
  4. Degradation by Proteasome: The ubiquitinated NS3 is directed to the proteasome for degradation.

This process effectively reduces viral load by eliminating essential viral proteins from infected cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DGY-08-097 exhibits several noteworthy physical and chemical properties:

  • Molecular Weight: Approximately 366 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO).
  • Stability: Demonstrates stability under physiological conditions, making it suitable for in vivo applications.

These properties are critical for its effectiveness as an antiviral agent.

Applications

Scientific Uses

DGY-08-097 has significant potential applications in scientific research and therapeutic development:

  1. Antiviral Therapy: Its primary application is in treating hepatitis C virus infections by degrading essential viral proteins.
  2. Research Tool: As a PROTAC, it serves as a valuable tool for studying targeted protein degradation mechanisms in various biological contexts.
  3. Drug Development: It paves the way for developing more advanced PROTACs targeting other diseases, including cancers where aberrant protein levels contribute to pathogenesis.

Properties

Product Name

DGY-08-097

IUPAC Name

N2-((S)-1-Cyclohexyl-2-(((S)-1-((1S,3aR,6aS)-1-(((S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl)carbamoyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethyl)-N5-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)ethoxy)ethoxy)ethyl)pyrazine-2,5-dicarboxamide

Molecular Formula

C60H76N10O14

Molecular Weight

1161.324

InChI

InChI=1S/C60H76N10O14/c1-5-11-41(49(72)56(78)64-36-18-19-36)65-55(77)48-38-16-10-15-35(38)32-69(48)59(81)50(60(2,3)4)68-54(76)47(33-12-7-6-8-13-33)67-52(74)43-31-62-42(30-63-43)51(73)61-22-23-82-24-25-83-26-27-84-37-28-34-14-9-17-39-46(34)40(29-37)58(80)70(57(39)79)44-20-21-45(71)66-53(44)75/h9,14,17,28-31,33,35-36,38,41,44,47-48,50H,5-8,10-13,15-16,18-27,32H2,1-4H3,(H,61,73)(H,64,78)(H,65,77)(H,67,74)(H,68,76)(H,66,71,75)/t35-,38-,41-,44?,47-,48-,50+/m0/s1

InChI Key

YZNSNVPSBDWZBQ-LNWDVATRSA-N

SMILES

O=C(C1=NC=C(C(NCCOCCOCCOC2=CC3=CC=CC(C(N(C(CC4)C(NC4=O)=O)C5=O)=O)=C3C5=C2)=O)N=C1)N[C@@H](C6CCCCC6)C(N[C@@H](C(C)(C)C)C(N7[C@H](C(N[C@@H](CCC)C(C(NC8CC8)=O)=O)=O)[C@]9([H])[C@](CCC9)([H])C7)=O)=O

Solubility

Soluble in DMSO

Synonyms

DGY-08-097; DGY-08097 DGY-08 097

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.